Redta

Description

REDTA is referenced in chemical and dental literature as a chelating agent, though its precise chemical structure remains ambiguously defined in available sources. It is frequently compared with Ethylenediaminetetraacetic acid (EDTA), a well-known polyamino carboxylic acid used for binding metal ions. In dental applications, this compound is employed as an irrigant for smear layer removal and dentin treatment . For example, 17% this compound solutions have been tested alongside EDTA, sodium hypochlorite (NaOCl), and chlorhexidine, showing comparable efficacy in reducing dentin microhardness . In environmental chemistry, this compound demonstrates distinct degradation kinetics under sonolysis compared to EDTA and Rhodamine B (RhB), suggesting differences in stability or reactivity .

Properties

CAS No. |

62201-26-7 |

|---|---|

Molecular Formula |

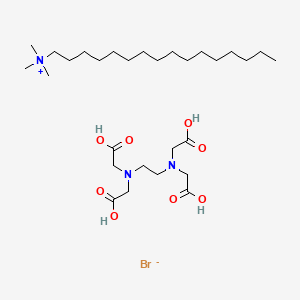

C29H58BrN3O8 |

Molecular Weight |

656.7 g/mol |

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hexadecyl(trimethyl)azanium;bromide |

InChI |

InChI=1S/C19H42N.C10H16N2O8.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h5-19H2,1-4H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);1H/q+1;;/p-1 |

InChI Key |

RZWIBLAEEOOPIC-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Br-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Br-] |

Synonyms |

REDTA |

Origin of Product |

United States |

Comparison with Similar Compounds

EDTA vs. REDTA

Chemical Functionality: Both EDTA and this compound act as chelators, binding metal ions like calcium and magnesium. However, this compound’s degradation rate under ultrasonic irradiation (345 kHz, 40°C) is notably lower than EDTA in argon-rich environments (6.42 ± 0.43 vs.

This compound vs. Phosphoric Acid and Maleic Acid

Smear Layer Removal Efficiency :

- Phosphoric Acid (6%) : While effective in etching, phosphoric acid lacks chelating properties, making it less suitable for continuous irrigation in endodontics.

- Maleic Acid (5%) : Maleic acid shows moderate smear layer removal but is less potent than EDTA and this compound in demineralization .

Microhardness Impact :

Both EDTA and this compound reduce dentin microhardness more significantly than NaOCl or chlorhexidine, highlighting their aggressive demineralizing action .

Degradation Kinetics: this compound vs. Rhodamine B (RhB)

Under sonolysis, this compound degrades slower than RhB (a fluorescent dye) in argon-saturated environments (6.42 ± 0.43 vs. 16 ± 1.3 µmol⁻¹L⁻¹min⁻¹) .

Data Tables

Table 1: Degradation Rates of this compound, EDTA, and RhB Under Sonolysis

| Compound | Degradation Rate (µmol⁻¹L⁻¹min⁻¹) |

|---|---|

| RhB | 16 ± 1.3 (Ar) |

| This compound | 6.42 ± 0.43 (Ar) |

| EDTA | Data not fully reported |

Table 2: Dentin Microhardness After Treatment with Chelators

| Treatment | Microhardness Reduction (%) |

|---|---|

| 17% EDTA | Significant (P < 0.05) |

| 17% this compound | Significant (P < 0.05) |

| 6% NaOCl | Moderate |

| 2% Chlorhexidine | Minimal |

Key Findings and Limitations

- Contrast with Acids: Unlike non-chelating acids (e.g., phosphoric acid), this compound provides sustained demineralization, making it preferable for endodontic irrigation .

- Ambiguities : The term "this compound" is conflated in literature, referring both to a chemical compound and a medical parameter (Respiratory Event Desaturation Transient Area) in sleep studies . This analysis focuses on the chemical context, but further structural characterization of this compound is needed to clarify its relationship to EDTA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.